molecular formula C12H17ClN2OS3 B126114 Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride CAS No. 149997-66-0

Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride

Cat. No. B126114
M. Wt: 336.9 g/mol
InChI Key: DLDBPSIPZKTQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, also known as EAPB, is a chemical compound that has been studied for its potential use in scientific research. EAPB is a thioamide compound that has been found to have a range of biochemical and physiological effects that could be useful in various research applications. In

Mechanism Of Action

The mechanism of action of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and behavior. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to interact with the GABA receptor, which is a receptor that is involved in the regulation of anxiety and stress.

Biochemical And Physiological Effects

Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to increase the levels of serotonin and dopamine in the brain, which could be useful in the treatment of depression and anxiety. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been found to have antiproliferative effects on cancer cells, which could be useful in the development of new cancer treatments. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have antibacterial activity, which could be useful in the treatment of bacterial infections.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that it has been well studied and its synthesis method is well established in the literature. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have a range of biochemical and physiological effects that could be useful in various research applications. However, one limitation of using Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride. One direction is to further investigate its mechanism of action, which could help to better understand its biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to optimize the synthesis method of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride, which could make it more accessible for researchers.

Synthesis Methods

The synthesis of Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride involves the reaction of ethyl 3-oxopropanoate with 4-aminobenzenecarboxylic acid and carbon disulfide. The resulting product is then treated with hydrochloric acid to yield Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride monohydrochloride. This synthesis method has been well established in the literature and has been used by researchers to produce Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride for their experiments.

Scientific Research Applications

Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been found to have anxiolytic and antidepressant effects. Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has also been studied for its potential use in cancer research, where it has been found to have antiproliferative effects on cancer cells. Additionally, Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride has been studied for its potential use in the treatment of bacterial infections, where it has been found to have antibacterial activity.

properties

CAS RN

149997-66-0

Product Name

Ethyl 3-((4-(aminocarbonyl)phenyl)dithio)propanimidothioate monohydrochloride

Molecular Formula

C12H17ClN2OS3

Molecular Weight

336.9 g/mol

IUPAC Name

ethyl 3-[(4-carbamoylphenyl)disulfanyl]propanimidothioate;hydrochloride

InChI

InChI=1S/C12H16N2OS3.ClH/c1-2-16-11(13)7-8-17-18-10-5-3-9(4-6-10)12(14)15;/h3-6,13H,2,7-8H2,1H3,(H2,14,15);1H

InChI Key

DLDBPSIPZKTQJE-UHFFFAOYSA-N

SMILES

CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl

Canonical SMILES

CCSC(=N)CCSSC1=CC=C(C=C1)C(=O)N.Cl

synonyms

3-(4-carboxamidophenyldithio)propionthioimidate
3-CDPT

Origin of Product

United States

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